2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride
CAS No.: 2839139-48-7
Cat. No.: VC12007848
Molecular Formula: C8H12ClF2N
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839139-48-7 |
|---|---|
| Molecular Formula | C8H12ClF2N |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H11F2N.ClH/c1-3-7(2,11)6-4-8(9,10)5-6;/h1,6H,4-5,11H2,2H3;1H |
| Standard InChI Key | CWISACAKHOQIHY-UHFFFAOYSA-N |
| SMILES | CC(C#C)(C1CC(C1)(F)F)N.Cl |
| Canonical SMILES | CC(C#C)(C1CC(C1)(F)F)N.Cl |
Introduction
2-(3,3-Difluorocyclobutyl)but-3-yn-2-amine hydrochloride is a specialized organic compound featuring a cyclobutane ring with two fluorine substituents and an alkyne functional group. This unique structure contributes to its distinctive chemical properties and potential biological activities. The compound's molecular formula and weight are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 179.59 g/mol.
Synthesis Methods
While specific synthesis methods for 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler precursors. These methods typically include fluorination reactions to introduce the difluorocyclobutyl group and alkyne formation through cross-coupling reactions.
Potential Applications
This compound is of interest in various fields due to its unique structural features:
-
Biological Studies: Interaction studies focus on its binding affinities and effects on biological targets, which are crucial for understanding its potential biological activities.
-
Pharmaceutical Research: The compound's structure suggests potential applications in drug development, particularly in areas where fluorinated compounds have shown promise, such as in enhancing bioavailability and metabolic stability.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride, each with unique characteristics:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile | Contains acetonitrile group | Potentially different biological activity due to nitrile presence |
| 3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine | Oxazole ring addition | May exhibit different reactivity patterns |
| 1-(Difluoromethyl)-1H-pyrazole | Pyrazole ring structure | Different pharmacological profiles compared to amines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume